molecular formula C9H11BFNO3S B7952384 {4-[(Dimethylcarbamothioyl)oxy]-3-fluorophenyl}boronic acid

{4-[(Dimethylcarbamothioyl)oxy]-3-fluorophenyl}boronic acid

Cat. No.: B7952384
M. Wt: 243.07 g/mol
InChI Key: ZBUCKPBTLFJJBC-UHFFFAOYSA-N
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Description

{4-[(Dimethylcarbamothioyl)oxy]-3-fluorophenyl}boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a dimethylcarbamothioyl group and a fluorine atom.

Properties

IUPAC Name

[4-(dimethylcarbamothioyloxy)-3-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO3S/c1-12(2)9(16)15-8-4-3-6(10(13)14)5-7(8)11/h3-5,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUCKPBTLFJJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(=S)N(C)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of boronic acids often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The process typically includes the preparation of the aryl halide precursor, followed by the coupling reaction under optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

{4-[(Dimethylcarbamothioyl)oxy]-3-fluorophenyl}boronic acid can undergo several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to a borane derivative.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines and thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields boronic esters, while substitution reactions on the aromatic ring can introduce various functional groups .

Scientific Research Applications

Chemistry

In chemistry, {4-[(Dimethylcarbamothioyl)oxy]-3-fluorophenyl}boronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki–Miyaura coupling reactions .

Biology

In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly for proteases and kinases. The unique structure of this compound may offer specificity towards certain biological targets .

Medicine

Medicinal chemistry applications include the development of boronic acid-based drugs. These compounds can act as enzyme inhibitors or as part of drug delivery systems due to their ability to form reversible covalent bonds with biological molecules .

Industry

In the industrial sector, boronic acids are used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of {4-[(Dimethylcarbamothioyl)oxy]-3-fluorophenyl}boronic acid involves its ability to form reversible covalent bonds with target molecules. This property is particularly useful in enzyme inhibition, where the boronic acid group can interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

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